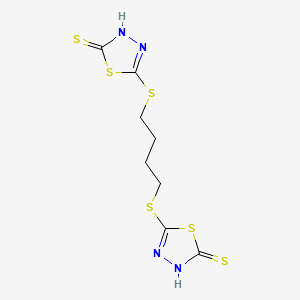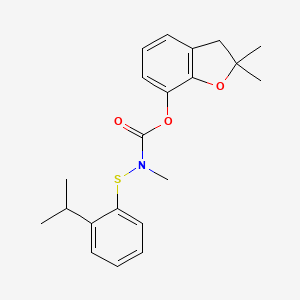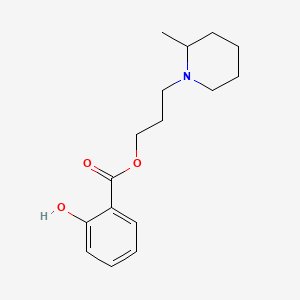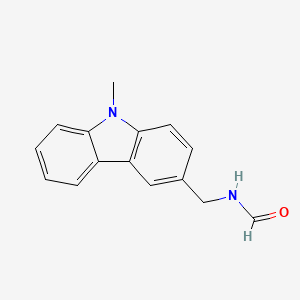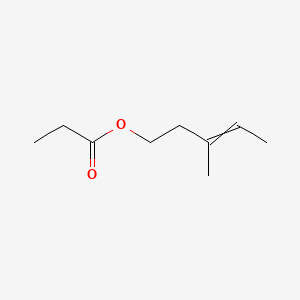
3-Penten-1-ol, 3-methyl-, 1-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-1-ol, 3-methyl-, 1-propanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-methyl-3-penten-1-ol and propanoic acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate typically involves the esterification of 3-methyl-3-penten-1-ol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-methyl-3-penten-1-ol+propanoic acidacid catalyst3-Penten-1-ol, 3-methyl-, 1-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-1-ol, 3-methyl-, 1-propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
3-Penten-1-ol, 3-methyl-, 1-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Penten-1-ol, 3-methyl-, 1-propanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-penten-3-ol: An alcohol with a similar structure but without the ester functional group.
1-Pentanol, 3-methyl-: Another alcohol with a similar carbon skeleton but different functional groups.
3-Methyl-1-pentyn-3-ol: An acetylenic alcohol with a similar carbon skeleton but different bonding.
Uniqueness
3-Penten-1-ol, 3-methyl-, 1-propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its alcohol counterparts. The ester group makes it more suitable for applications in flavor and fragrance industries, as well as in organic synthesis where esters are key intermediates.
Eigenschaften
CAS-Nummer |
72845-38-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-methylpent-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-4-8(3)6-7-11-9(10)5-2/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
ZJPCSTFVJLTLHN-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(=O)OCC/C(=C/C)/C |
Kanonische SMILES |
CCC(=O)OCCC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


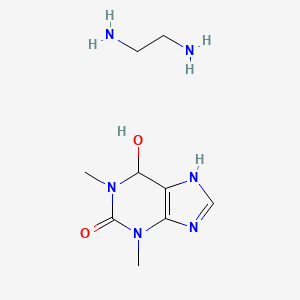

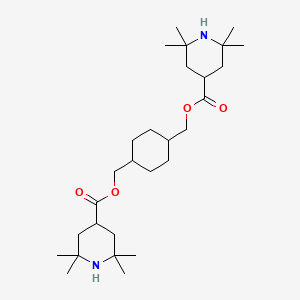
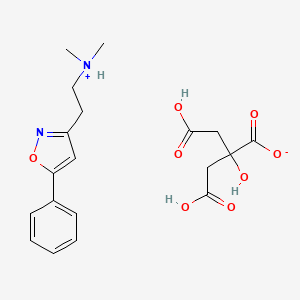
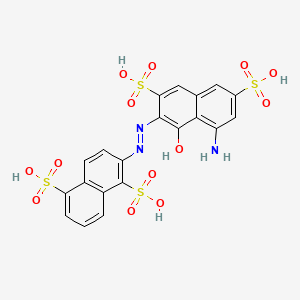
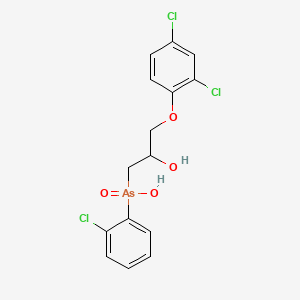
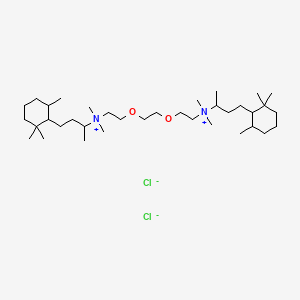
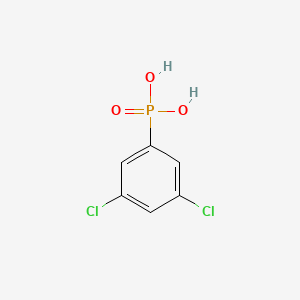
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
